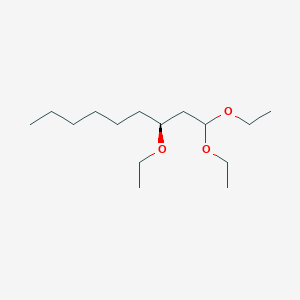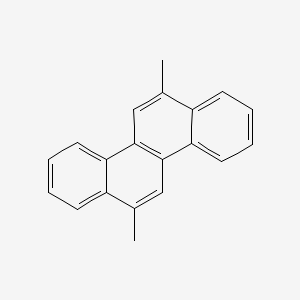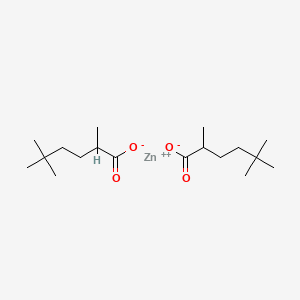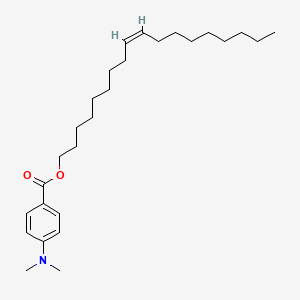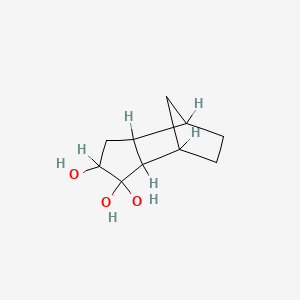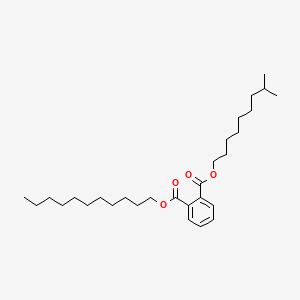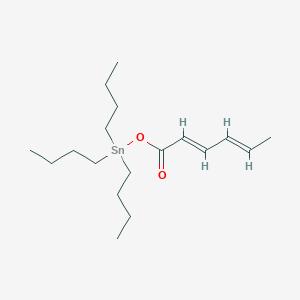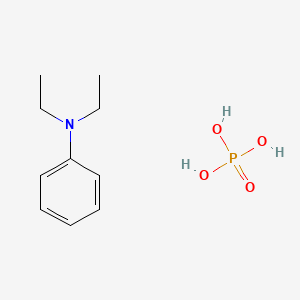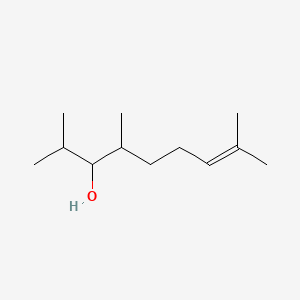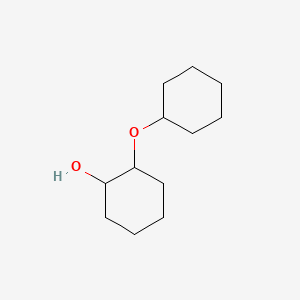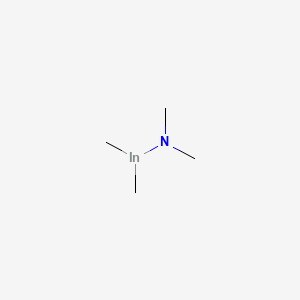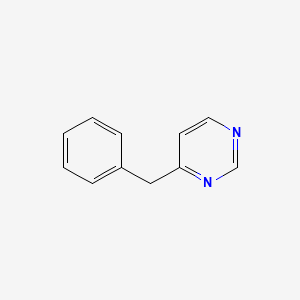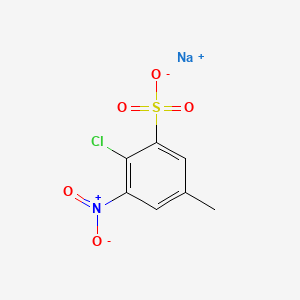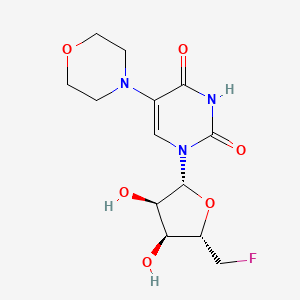
Uridine, 5'-deoxy-5'-fluoro-5-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)-, also known as 5’-deoxy-5-fluorouridine, is a fluorinated pyrimidine nucleoside analog. This compound is primarily recognized for its role as a prodrug of 5-fluorouracil, an antineoplastic agent used in cancer treatment. The compound is notable for its ability to inhibit DNA synthesis, making it a valuable tool in chemotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- involves several steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by the introduction of a fluorine atom at the 5’ position. The morpholine ring is then introduced through a nucleophilic substitution reaction. The final product is obtained after deprotection of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution often involves reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions include various fluorinated uridine derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in cancer research and treatment, particularly in chemotherapy for colorectal and breast cancers.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The compound exerts its effects by being converted into 5-fluorouracil within the body. 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of thymidine triphosphate, causing DNA damage and cell death. The molecular targets include thymidylate synthase and other enzymes involved in nucleotide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A direct analog used in cancer treatment.
Capecitabine: Another prodrug of 5-fluorouracil with similar applications.
5-Fluoro-2’-deoxyuridine: A related compound with similar mechanisms of action.
Uniqueness
Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- is unique due to its specific structure, which allows for targeted delivery and activation within cancer cells. This specificity reduces side effects and increases the efficacy of the treatment compared to other similar compounds .
Propiedades
Número CAS |
73149-22-1 |
|---|---|
Fórmula molecular |
C13H18FN3O6 |
Peso molecular |
331.30 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]-5-morpholin-4-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18FN3O6/c14-5-8-9(18)10(19)12(23-8)17-6-7(11(20)15-13(17)21)16-1-3-22-4-2-16/h6,8-10,12,18-19H,1-5H2,(H,15,20,21)/t8-,9-,10-,12-/m1/s1 |
Clave InChI |
SLCFSGJZGPHBGV-DNRKLUKYSA-N |
SMILES isomérico |
C1COCCN1C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O |
SMILES canónico |
C1COCCN1C2=CN(C(=O)NC2=O)C3C(C(C(O3)CF)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)
